![molecular formula C23H24N4O B2526224 N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide CAS No. 1798283-46-1](/img/structure/B2526224.png)
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide
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Overview
Description
The compound N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives have been studied for their antimycobacterial properties , and N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been investigated as antiallergic agents . These studies suggest that the cinnamamide moiety, when combined with heterocyclic structures like pyridinyl or indazolyl groups, can confer significant biological activity.
Synthesis Analysis
The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification through condensation reactions . These methods could potentially be adapted for the synthesis of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide, although specific details would depend on the reactivity and availability of the starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized by various angles and hydrogen bonding patterns. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides exhibit specific torsion angles and hydrogen bonding that influence their supramolecular arrangements . These structural features are crucial as they can affect the biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not directly discussed in the provided papers. However, the presence of functional groups like the amide in cinnamamide derivatives suggests potential reactivity towards nucleophiles and electrophiles, as well as the possibility of participating in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its solubility, melting point, and stability, which are important for its handling and potential use as a pharmaceutical agent. The papers suggest that similar compounds exhibit a range of activities and safety profiles, which are influenced by their physical and chemical properties . The specific properties of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide would need to be determined experimentally.
Scientific Research Applications
Antiproliferative Activity and Apoptotic Pathways
Research has identified compounds with structural features similar to "N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide" that exhibit antiproliferative activity against cancer cells. For instance, certain benzamides bearing the pyrazole or indazole nucleus have shown to induce apoptosis in human lung carcinoma cells by activating p53 and promoting the TRAIL-inducing death pathway (D. Raffa et al., 2019). This suggests the potential for compounds within this family to be developed as anticancer agents by targeting specific apoptotic pathways.
Coordination Polymers and Structural Diversity
The structural diversity and assembly of coordination polymers using ligands related to the specified chemical structure have been explored. Studies have shown that the positional isomerism of ligands can significantly influence the formation and properties of coordination polymers, as demonstrated by the synthesis of Cd(II) complexes with ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate. This research provides insights into the role of ligand isomerism in constructing metal-organic frameworks with diverse structures and properties (J. Cisterna et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, are mild and metal-free . This suggests that the compound’s action, efficacy, and stability may be influenced by similar environmental conditions.
properties
IUPAC Name |
(E)-3-phenyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-22(14-13-18-8-2-1-3-9-18)25-16-17-27-21-12-5-4-10-19(21)23(26-27)20-11-6-7-15-24-20/h1-3,6-9,11,13-15H,4-5,10,12,16-17H2,(H,25,28)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPMOZGVCMBQTP-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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